- Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on Copper, Journal of the American Chemical Society, 2023, 145(28), 15343-15352
Cas no 107-22-2 (Glyoxal)
Glyoxal Chemical and Physical Properties
Names and Identifiers
-
- Glyoxal
- 1,2-ethanedione
- BISFORMYL
- DIFORMYL
- ETHANEDIAL
- GLYOXAL SOLUTION
- glyoxylaldehyde
- Oxalaldehyde
- (CHO)2
- Aerotex glyoxal 40
- Biformal
- Biformyl
- Diformal
- Ethandial
- Ethane-1,2-dione
- Ethanedione
- Glyoxal aldehyde
- Glyoxal(inwater)
- Ethanedial,Oxalaldehyde
- GLYOXA
- GLYOXALE
- ODIX
- Oxal
- oxaldehyde
- Ethanedial, trimer
- Ethanediol, trimer
- Glyoxal, 40%
- Glyoxal solutions
- C2H2O2
- Glyoxal, 29.2%
- Glyoxal, 40% in water
- LEQAOMBKQFMDFZ-UHFFFAOYSA-N
- 50NP6JJ975
- DSSTox_CID_5364
- DSSTox_RID_77764
- DSSTox_GSID_2536
- DSSTox_GSID_25364
- E
- 40% Glyoxal Solution
- GLYOXAL [WHO-DD]
- AI3-24108
- Q413465
- glyoxal (ethanedial)
- GLYOXAL (MART.)
- GLYOXAL [HSDB]
- DAICEL GY 60
- Protectol GL 40
- GLYOXAL [MI]
- NCGC00260066-01
- NS00003526
- oxalic acid dihydride
- 107-22-2
- Glyoxal, Biformyl, Oxalaldehyde
- 4-01-00-03625 (Beilstein Handbook Reference)
- EC 203-474-9
- Tox21_202517
- for molecular biology,40% in H2O(8.8 M)
- STR01281
- CCRIS 952
- 63986-13-0
- NCGC00091228-01
- AKOS000119169
- ethane-1,2-dial
- BRN 1732463
- PERMAFRESH 114
- Glyoxal, 40% w/w aq. soln.
- GLYOXAL, 40% SOLUTION
- Tox21_111105
- UNII-50NP6JJ975
- DTXCID505364
- (oxo)acetaldehyde
- HSDB 497
- BIDD:ER0284
- NSC262684
- GLYFIX CS 50
- J-001740
- DTXSID5025364
- CAS-107-22-2
- ethane dial
- GOHSEZAL P
- GLYOXAL [MART.]
- NSC-262684
- G0152
- CHEBI:34779
- Glyoxal (5% in 250mL in H2O)
- F2191-0152
- STL146635
- BBL011519
- CHEMBL1606435
- MFCD00006957
- Glyoxal (40% w/w in H2O) (Technical Grade)
- EN300-19156
- hydroxymethylene ketone
- EINECS 203-474-9
- 40094-65-3
-
- MDL: MFCD00006957
- Inchi: 1S/C2H2O2/c3-1-2-4/h1-2H
- InChI Key: LEQAOMBKQFMDFZ-UHFFFAOYSA-N
- SMILES: O=CC=O
- BRN: 1732463
Computed Properties
- Exact Mass: 58.00550
- Monoisotopic Mass: 58.005479
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 4
- Rotatable Bond Count: 1
- Complexity: 25
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.4
- Topological Polar Surface Area: 34.1
Experimental Properties
- Color/Form: Yellow prismatic or irregular flakes, turn white after cooling.
- Density: 1.265 g/mL at 25 °C
- Melting Point: -14 ºC
- Boiling Point: 104 ºC
- Flash Point: 104°C
- Refractive Index: n20/D 1.409
- Solubility: water: soluble(lit.)
- Water Partition Coefficient: miscible
- Stability/Shelf Life: Stability Combustible. Incompatible with strong oxidizing agents. Strong reducing agent. May polyermize exothermically. Incompatible with air, water, oxygen, peroxides, amides, amines, hydroxy-containing materials, nitric acid, aldehydes. Corrodes many metals.
- PSA: 34.14000
- LogP: -0.61580
- Merck: 4509
- Vapor Pressure: 18 mmHg ( 20 °C)
- Color/Form: 38.0-42.0%
~40% in H2O - Solubility: Soluble in water, alcohol and ether. It is unstable, so it is generally used as an aqueous solution with a concentration of 40% - 41%. Its solution is a colorless light yellow transparent liquid with a relative density of 1.260-1.310. It has strong reducibility. Exposure to air can cause an explosion. Strong polymerization occurs in the presence of water. It reacts strongly with chlorosulfonic acid, ethyleneimine, nitric acid, fuming sulfuric acid and sodium hydroxide. When burning, it emits toxic and irritating smoke.
Glyoxal Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H315,H317,H319,H331,H341
- Warning Statement: P261,P280,P305+P351+P338,P311
- Hazardous Material transportation number:UN 1760
- WGK Germany:1
- Hazard Category Code: 20-36/38-43-68
- Safety Instruction: S36/37
- RTECS:MD2700000
-
Hazardous Material Identification:
- Safety Term:S36/37
- Risk Phrases:R20; R36/38; R43; R68
- TSCA:Yes
- Toxicity:LD50 in rats, guinea pigs (mg/kg): 2020, 760 orally (Smyth)
- Storage Condition:2-8°C
Glyoxal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 094007-100g |
Glyoxal, 40% w/w aq. soln. |
107-22-2 | 100g |
£13.00 | 2022-03-01 | ||
| Fluorochem | 094007-500g |
Glyoxal, 40% w/w aq. soln. |
107-22-2 | 500g |
£20.00 | 2022-03-01 | ||
| Fluorochem | 094007-1kg |
Glyoxal, 40% w/w aq. soln. |
107-22-2 | 1kg |
£30.00 | 2022-03-01 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0670580323- 500ml(玻瓶) |
Glyoxal |
107-22-2 | 500ml |
¥ 38.0 | 2021-05-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G299082-2.5kg |
Glyoxal |
107-22-2 | 40% | 2.5kg |
¥275.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G299082-10kg |
Glyoxal |
107-22-2 | 40% | 10kg |
¥859.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G299082-500g |
Glyoxal |
107-22-2 | 40% | 500g |
¥69.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G103130-25ml |
Glyoxal |
107-22-2 | ,40% in H2O(8.8 M) | 25ml |
¥407.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G103130-100ml |
Glyoxal |
107-22-2 | ,40% in H2O(8.8 M) | 100ml |
¥1422.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G103129-10L |
Glyoxal |
107-22-2 | 40 wt. % in H2O (8.8 M) | 10l |
¥573.90 | 2023-09-02 |
Glyoxal Production Method
Production Method 1
Glyoxal Preparation Products
Glyoxal Suppliers
Glyoxal Related Literature
-
G. León,N. Paret,P. Fankhauser,D. Grenno,P. Erni,L. Ouali,D. L. Berthier RSC Adv. 2017 7 18962
-
Shouping Wang,Fugang He,Qiang Weng,Diao Yuan,Pei Chen,Xinbing Chen,Zhongwei An RSC Adv. 2020 10 24772
-
3. Determination of the dialdehyde glyoxal in workroom air—development of personal sampling methodologyRaymond Olsen,Syvert Thorud,Merete Hersson,Steinar ?vreb?,Elsa Lundanes,Tyge Greibrokk,Dag G. Ellingsen,Yngvar Thomassen,Paal Molander J. Environ. Monit. 2007 9 687
-
Tamal Ghosh,Bhaskar G. Maiya,Anunay Samanta Dalton Trans. 2006 795
-
Bhavna Dwivedi,Sunil Kumar,Dinabandhu Das CrystEngComm 2022 24 1161
Additional information on Glyoxal
Glyoxal (CAS No. 107-22-2): Properties, Applications, and Industry Insights
Glyoxal (CAS No. 107-22-2), also known as ethanedial or oxalaldehyde, is a highly versatile organic compound with the chemical formula OCHCHO. As the smallest dialdehyde, glyoxal plays a crucial role in industrial chemistry due to its unique reactivity and bifunctional nature. This article explores its physical and chemical properties, industrial applications, and emerging trends in sustainable chemistry.
The molecular structure of glyoxal features two aldehyde groups, making it highly reactive in crosslinking reactions. It appears as a yellow crystalline solid or liquid (40% aqueous solution) with a pungent odor. Key properties of glyoxal include: water solubility (fully miscible), melting point (15°C for pure form), and boiling point (51°C). Its reactivity with cellulose and proteins makes it valuable in textile and paper industries, while its role as a precursor in organic synthesis supports pharmaceutical manufacturing.
In the textile industry, glyoxal-based crosslinkers dominate the market for durable press finishes. Recent innovations focus on low-formaldehyde alternatives, addressing growing consumer demand for eco-friendly textiles. The compound's ability to modify cellulose fibers improves wrinkle resistance while maintaining fabric strength—a balance increasingly important in sustainable fashion applications.
The paper manufacturing sector utilizes glyoxal resins as wet-strength additives. With the global shift toward recyclable packaging, researchers are developing biodegradable glyoxal derivatives that maintain performance while meeting environmental regulations. This aligns with searches for "green paper chemicals" and "sustainable packaging solutions"—top trending queries in industrial chemistry forums.
Pharmaceutical applications leverage glyoxal's role in heterocyclic synthesis. It serves as a building block for imidazoles and other nitrogen-containing compounds. Recent studies explore its potential in anticancer drug development, particularly as a protein crosslinking agent for targeted therapies. These developments respond to frequent searches about "glyoxal in medicine" and "dialdehydes in drug discovery."
The cosmetics industry employs glyoxal derivatives as preservative boosters and film-forming agents. With rising consumer interest in "clean beauty chemistry," manufacturers are optimizing glyoxal concentration levels to balance efficacy and safety. This addresses common search queries about "aldehyde safety in cosmetics" and "preservative alternatives."
Emerging applications in biomaterial engineering showcase glyoxal's crosslinking potential for hydrogels and tissue scaffolds. Researchers are investigating its use in 3D bioprinting formulations—a hot topic matching searches for "crosslinkers for biopolymers." The compound's ability to form stable networks with collagen and chitosan makes it valuable for regenerative medicine applications.
From an environmental perspective, glyoxal degradation pathways have gained research attention. Studies focus on its photochemical breakdown in atmospheric chemistry and biodegradation mechanisms in water systems. These investigations respond to industry needs for "environmental fate of industrial chemicals"—a growing concern among regulatory bodies and sustainability officers.
The global glyoxal market shows steady growth, driven by demand from Asia-Pacific textile hubs and North American packaging industries. Market analysts note increasing interest in high-purity glyoxal grades for specialty applications, reflecting search trends for "technical vs. industrial grade glyoxal." Price fluctuations in glyoxal raw materials (ethylene glycol oxidation) remain a key industry discussion point.
Handling glyoxal solutions requires standard chemical safety protocols. While not classified as hazardous under normal use conditions, proper storage conditions for glyoxal (cool, well-ventilated areas) maintain product stability. These practical considerations address frequent queries about "glyoxal shelf life" and "handling dialdehydes" in industrial settings.
Future research directions include catalytic glyoxal production methods to improve energy efficiency and bio-based glyoxal alternatives from renewable resources. These innovations align with searches for "green chemistry aldehydes" and "sustainable chemical manufacturing," highlighting the compound's evolving role in circular economy models.
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